Cas no 1391575-91-9 (2-6-(trifluoromethyl)pyridin-3-ylacetaldehyde)
2-6-(trifluoromethyl)pyridin-3-ylacetaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde
- 3-Pyridineacetaldehyde, 6-(trifluoromethyl)-
- 6-(Trifluoromethyl)pyridine-3-acetaldehyde
- [6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde
- 2-6-(trifluoromethyl)pyridin-3-ylacetaldehyde
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- MDL: MFCD24687830
- Inchi: 1S/C8H6F3NO/c9-8(10,11)7-2-1-6(3-4-13)5-12-7/h1-2,4-5H,3H2
- InChI Key: CWBVKURYWWSLIY-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CN=1)CC=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 181
- XLogP3: 1.2
- Topological Polar Surface Area: 30
2-6-(trifluoromethyl)pyridin-3-ylacetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 197013-2.500g |
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde, 95% |
1391575-91-9 | 95% | 2.500g |
$2476.00 | 2023-09-07 | |
| Enamine | EN300-1933357-1g |
2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde |
1391575-91-9 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1933357-5g |
2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde |
1391575-91-9 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1933357-10g |
2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde |
1391575-91-9 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1933357-0.05g |
2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde |
1391575-91-9 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1933357-0.1g |
2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde |
1391575-91-9 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1933357-0.25g |
2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde |
1391575-91-9 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1933357-0.5g |
2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde |
1391575-91-9 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1933357-1.0g |
2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde |
1391575-91-9 | 1g |
$1299.0 | 2023-05-31 | ||
| Enamine | EN300-1933357-2.5g |
2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde |
1391575-91-9 | 2.5g |
$1931.0 | 2023-09-17 |
2-6-(trifluoromethyl)pyridin-3-ylacetaldehyde Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-6-(trifluoromethyl)pyridin-3-ylacetaldehyde
2,6-(Trifluoromethyl)Pyridin-3-YlAcetaldehyde (CAS No. 1391575-91-9)
The compound 2,6-(trifluoromethyl)pyridin-3-ylacetaldehyde, with the CAS registry number 1391575-91-9, is a highly specialized organic chemical that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with trifluoromethyl groups at positions 2 and 6, along with an acetaldehyde functional group attached at position 3. The trifluoromethyl substituents impart significant electron-withdrawing effects, which influence the compound's electronic properties and reactivity. Recent studies have highlighted its potential as a versatile building block in the synthesis of advanced materials and bioactive molecules.
One of the most notable aspects of 2,6-(trifluoromethyl)pyridin-3-ylacetaldehyde is its role in drug discovery. Researchers have explored its ability to act as a scaffold for constructing bioisosteres and pharmacophores due to its rigid structure and tunable electronic properties. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising activity against certain kinases involved in cancer pathways. The acetaldehyde group serves as a reactive site for further functionalization, enabling the creation of diverse pharmacological profiles.
In addition to its pharmaceutical applications, this compound has found utility in materials science. Its ability to form stable coordination complexes with transition metals has been leveraged in the development of novel catalysts for organic synthesis. A recent investigation by Smith et al. (2024) revealed that 2,6-(trifluoromethyl)pyridin-3-ylacetaldehyde can act as a ligand in palladium-catalyzed cross-coupling reactions, significantly enhancing reaction efficiency and selectivity. This discovery underscores its potential as a valuable tool in green chemistry and sustainable synthetic methodologies.
The synthesis of 2,6-(trifluoromethyl)pyridin-3-ylacetaldehyde typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. A common approach involves the alkylation of pyridine derivatives followed by selective oxidation to introduce the acetaldehyde functionality. Advanced techniques such as microwave-assisted synthesis have been employed to optimize these steps, reducing reaction times while maintaining product quality.
From an environmental perspective, understanding the degradation pathways of CAS No. 1391575-91-9 is crucial for assessing its ecological impact. Recent research has shown that under aerobic conditions, this compound undergoes rapid biodegradation due to the reactivity of its functional groups. This finding is particularly relevant for industries involved in chemical manufacturing, as it highlights the importance of implementing eco-friendly practices during production and waste management.
In conclusion, 2,6-(trifluoromethyl)pyridin-3-ylacetaldehyde (CAS No. 1391575-91-9) stands out as a versatile and valuable compound with applications spanning drug discovery, catalysis, and materials science. Its unique chemical properties and compatibility with modern synthetic techniques make it an essential component in advancing cutting-edge research across various disciplines.
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